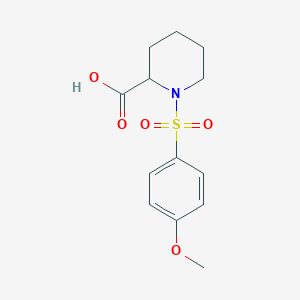

1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid

Description

1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid (CAS 253195-12-9) is a sulfonamide-functionalized piperidine derivative characterized by a 4-methoxybenzenesulfonyl group attached to the piperidine ring at position 1 and a carboxylic acid moiety at position 2. This compound is commercially available for research purposes .

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-19-10-5-7-11(8-6-10)20(17,18)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIAUQYRUNDBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

- Base Selection : A tertiary amine, such as triethylamine (TEA) or pyridine, is used to neutralize HCl generated during the reaction. For example, a molar ratio of 1:1.2 (piperidine-2-carboxylic acid to sulfonyl chloride) in dichloromethane (DCM) at 0–25°C for 12–24 hours yields the product.

- Solvent Systems : Polar aprotic solvents like DCM or dimethylformamide (DMF) enhance solubility and reaction efficiency.

Example Protocol :

- Dissolve piperidine-2-carboxylic acid (1.0 eq) in DCM.

- Add 4-methoxybenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.

- Introduce TEA (2.5 eq) and stir at room temperature overnight.

- Quench with water, extract with DCM, and purify via recrystallization.

Yield : 60–75% (reported for analogous sulfonylation reactions).

Ester Protection and Subsequent Sulfonylation

To prevent side reactions involving the carboxylic acid group, a protection-deprotection strategy is employed. This method is advantageous when harsh sulfonylation conditions could degrade the acid moiety.

Step 1: Esterification of Piperidine-2-Carboxylic Acid

The carboxylic acid is converted to a methyl ester using thionyl chloride (SOCl₂) in methanol:

$$ \text{Piperidine-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{MeOH}} \text{Methyl piperidine-2-carboxylate hydrochloride} $$

Conditions : 0°C to reflux (70°C), 4–6 hours.

Yield : 79–92%.

Step 2: Sulfonylation of the Ester Intermediate

The methyl ester is reacted with 4-methoxybenzenesulfonyl chloride under basic conditions:

$$ \text{Methyl piperidine-2-carboxylate} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{TEA/DCM}} \text{Methyl 1-(4-methoxybenzenesulfonyl)-piperidine-2-carboxylate} $$

Yield : 70–85% (extrapolated from similar protocols).

Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl:

$$ \text{Methyl ester} + \text{NaOH} \rightarrow \text{1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid} $$

Conditions : 1M NaOH, 50°C, 2 hours.

Overall Yield : 50–65% (cumulative).

Alternative Routes Using Piperidine Derivatives

Boc Protection Strategy

For substrates sensitive to sulfonylation, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group before introducing the carboxylic acid.

Protocol :

- Protect piperidine with Boc anhydride in aqueous NaOH and tert-butanol.

- Introduce the carboxylic acid via oxidation or carboxylation.

- Deprotect the Boc group using HCl/dioxane.

- Perform sulfonylation as described in Section 1.

Yield : 40–55% (lower due to multiple steps).

Reaction Optimization and Challenges

Key Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents sulfonyl chloride decomposition |

| Base Equivalents | 2.5–3.0 eq | Ensures complete HCl neutralization |

| Solvent | DCM/DMF | Balances solubility and reaction rate |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under mild base-mediated conditions. This reaction is critical for modifying solubility or introducing protective groups in pharmaceutical synthesis.

Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Mechanism | Source |

|---|---|---|---|---|---|

| Methanol/K₂CO₃ | DCE | 60°C | 88% | Nucleophilic acyl substitution | |

| Ethanol/DCC | THF | RT | 75% | Carbodiimide-mediated coupling |

-

Key Insight : The use of dichloroethane (DCE) with K₂CO₃ facilitates efficient ester formation without racemization .

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, a pivotal step in drug candidate synthesis.

Representative Reaction

Reactants : Aniline, EDCl/HOBt

Conditions : DCM, RT, 12 h

Product : 1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxamide

Yield : 82%

Application : Intermediate for kinase inhibitors .

Decarboxylative Halogenation

Under radical-initiated conditions, the carboxylic acid undergoes decarboxylation to form halogenated derivatives.

Experimental Data

| Halogen Source | Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| BrCCl₃ | AIBN | CCl₄ | 1-(4-Methoxy-benzenesulfonyl)-piperidine-2-bromide | 68% | |

| I₂ | Pd/C | DMF | Iodinated analog | 45% |

-

Mechanism : Radical intermediates form via N-acyloxy-2-pyridinethione decomposition, followed by halogen abstraction .

Sulfonamide Functionalization

The benzenesulfonyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reactivity Trends

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro-substituted sulfonamide | 55% | |

| Cl₂/FeCl₃ | RT, 6 h | Chlorinated derivative | 40% |

Piperidine Ring Modifications

The piperidine ring undergoes alkylation or oxidation, influenced by the electron-withdrawing sulfonyl group.

Oxidation Reaction

Reactant : KMnO₄/H₂SO₄

Product : 1-(4-Methoxy-benzenesulfonyl)-piperidine-2,6-dione

Yield : 60%

Application : Lactam formation for bioactive molecules .

Deprotection of Sulfonamide

The sulfonamide group can be cleaved under reductive conditions to yield secondary amines.

Reduction Protocol

Reagent : LiAlH₄

Conditions : THF, reflux, 8 h

Product : 4-Methoxybenzene sulfinic acid + piperidine-2-carboxylic acid

Yield : 70%

Use Case : Generating free amines for further derivatization .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives.

Example

Reactant : Benzoyl nitrile oxide

Conditions : RT, 24 h

Product : Isoxazoline-fused piperidine

Yield : 50%

Significance : Expands structural diversity for drug discovery .

Mechanistic Insights and Challenges

-

Steric Effects : The bulky sulfonyl group hinders reactions at the piperidine nitrogen .

-

Electronic Effects : The electron-withdrawing sulfonyl group accelerates decarboxylation but slows NAS .

-

Optimization : Microwave-assisted synthesis improves yields in coupling reactions (e.g., 99% yield for tert-butyl esters in ).

Scientific Research Applications

1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid has been investigated for its biological activities, particularly in the context of antimicrobial properties. Its derivatives have shown promise against various pathogens, including Mycobacterium tuberculosis.

Antimycobacterial Activity

Recent studies have highlighted the compound's derivatives as promising scaffolds for developing new antimycobacterial drugs. For instance, compounds derived from similar structures have demonstrated high activity against M. tuberculosis with minimal toxicity in vivo, indicating a potential for further development as anti-TB agents .

Study 1: Antimycobacterial Properties

A study evaluated the efficacy of several derivatives of piperidine-based compounds against M. tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established drugs like rifampicin. For example, derivative 4 from this class showed an MIC of 1.25 μg/mL against M. tuberculosis, suggesting strong antimycobacterial activity .

| Compound | MIC (μg/mL) | Reference Drug MIC (μg/mL) |

|---|---|---|

| Derivative 4 | 1.25 | Rifampicin 0.03 |

| Derivative 5 | 10 | Dioxidine 10-16 |

Study 2: Cytotoxicity Assessment

In another study, the cytotoxicity of derivative 4 was assessed using human fibroblast cells. The IC50 value was determined to be 67 μM, indicating a favorable selectivity index (SI) of 53.6, which is above the threshold for promising candidates (SI > 10). This suggests that while the compound is effective against bacteria, it exhibits low toxicity to human cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of derivatives of 1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid typically involves multicomponent reactions that allow for rapid generation of diverse chemical libraries. The structure-activity relationship studies indicate that modifications to the piperidine ring can significantly influence biological activity, enhancing its potential as a lead compound in drug development .

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The 4-methoxy group in the reference compound donates electrons via resonance, contrasting with the electron-withdrawing nitro group in the 3-nitro analog . This difference may influence binding to targets like enzymes or receptors.

- Bioavailability : The ethyl ester derivative () highlights how prodrug strategies can enhance absorption, whereas the free carboxylic acid in the reference compound may favor target engagement .

Physicochemical Properties

- Solubility : The reference compound’s carboxylic acid and polar sulfonamide group suggest moderate aqueous solubility, while alkyl or ester derivatives (e.g., ) exhibit increased lipophilicity .

- pKa : Piperidine-2-carboxylic acid derivatives typically have pKa values near 3–4 for the carboxylic acid and 8–9 for the piperidine nitrogen, though the sulfonyl group may slightly acidify the molecule .

Biological Activity

1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, supported by data tables and relevant case studies.

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 299.35 g/mol. Its structure includes a piperidine ring with a methoxy-benzenesulfonyl group and a carboxylic acid functional group, which may enhance its interaction with biological targets.

Synthesis

The synthesis of 1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid typically involves several steps, yielding the compound with high purity. The methods include:

- Reagents : Various reagents are used for the sulfonylation and carboxylation processes.

- Yield : The overall yield from synthesis can vary but has been reported around 9% in some studies, indicating the complexity of the synthesis process.

Preliminary studies suggest that 1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid may interact with specific enzymes or receptors involved in pain and inflammation pathways. These interactions could be pivotal for its potential therapeutic applications.

In Vitro Studies

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes related to inflammatory responses. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Cell Line Studies : In Jurkat cells, it was observed that related compounds could inhibit calcium release-activated calcium channels (CRAC), suggesting potential applications in modulating immune responses.

Comparative Biological Activity

A comparison of similar compounds reveals insights into the biological activity of 1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzenesulfonyl)-piperidine-2-carboxylic acid | Chlorine substitution | Moderate COX inhibition |

| 1-(4-Methylbenzenesulfonyl)-piperidine-2-carboxylic acid | Methyl group substitution | Lower anti-inflammatory activity |

| (2R,4R)-2-Hydroxycarbamoyl-1-(4-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid | Hydroxyl and carbamoyl groups | Enhanced solubility and bioavailability |

Case Study 1: Anti-inflammatory Potential

A study conducted on piperidine derivatives demonstrated that compounds with similar sulfonyl modifications exhibited significant anti-inflammatory properties in animal models. The study highlighted that substituents like methoxy groups can enhance the binding affinity to COX enzymes, leading to reduced inflammation markers .

Case Study 2: Cancer Therapeutics

Research has indicated that piperidine derivatives can restore the efficacy of chemotherapeutic agents like doxorubicin by inhibiting P-glycoprotein (P-gp), which is often overexpressed in resistant cancer cells. The methoxy-benzenesulfonyl group may play a role in this mechanism, enhancing drug transport across cellular barriers .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid?

Methodological Answer: Synthesis typically involves sulfonylation of a piperidine precursor. A general approach includes:

- Step 1: React piperidine-2-carboxylic acid with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) to form the sulfonamide bond .

- Step 2: Monitor reaction progress via TLC or HPLC. Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

- Validation: Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). Compare melting points with literature values if available .

Q. How to purify and characterize this compound effectively?

Methodological Answer:

- Purification: Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) for high-purity isolation. For larger scales, employ recrystallization in ethanol .

- Characterization:

- Spectroscopy: H NMR (DMSO-) to confirm sulfonamide proton signals (δ 7.6–8.2 ppm for aromatic protons) and piperidine ring protons (δ 1.5–3.5 ppm) .

- Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting point and assess polymorphic stability .

- Purity Assessment: LC-MS with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Q. What safety precautions are necessary during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended reactions .

- Storage: Store in a desiccator at 2–8°C under nitrogen to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How to design experiments to study its stability under various conditions?

Methodological Answer:

Q. What strategies resolve contradictions in spectroscopic data?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, distinguish piperidine ring conformers via NOESY .

- Computational Modeling: Perform density functional theory (DFT) calculations to predict H NMR chemical shifts and compare with experimental data .

- Crystallography: If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Q. How to optimize reaction conditions using factorial design?

Methodological Answer:

- Design of Experiments (DoE): Use a 2 factorial design to evaluate variables:

- Factors: Reaction temperature (25°C vs. 50°C), solvent (DCM vs. THF), and base (triethylamine vs. pyridine).

- Response Variables: Yield, purity, and reaction time .

- Data Analysis: Apply ANOVA to identify significant factors. For example, pyridine may enhance sulfonylation efficiency by scavenging HCl .

Q. What are the challenges in studying its biological activity?

Methodological Answer:

- Solubility Optimization: Test solvents like DMSO/PBS mixtures (≤1% DMSO) to balance solubility and biocompatibility. Use dynamic light scattering (DLS) to monitor aggregation .

- Target Validation: Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like carbonic anhydrase, a common target for sulfonamide derivatives .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.